

"3-Methyloxetane-3-carbaldehyde" molecular weight and formula

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Compound of Interest

Compound Name: 3-Methyloxetane-3-carbaldehyde

Cat. No.: B1319623

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In-Depth Technical Guide: 3-Methyloxetane-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxetane-3-carbaldehyde is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery. Its strained four-membered oxetane ring offers unique conformational constraints and metabolic stability, making it an attractive building block in the design of novel therapeutic agents. This technical guide provides a concise overview of its fundamental properties, a detailed experimental protocol for its synthesis, and a visualization of its role in a synthetic pathway.

Core Molecular Data

The fundamental molecular properties of **3-Methyloxetane-3-carbaldehyde** are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

Property	Value	Citations
Molecular Formula	C ₅ H ₈ O ₂	[1]
Molecular Weight	100.12 g/mol	[1]
IUPAC Name	3-methyloxetane-3-carbaldehyde	[1]
CAS Number	99419-31-5	[1]

Experimental Protocols

The primary synthetic route to **3-Methyloxetane-3-carbaldehyde** involves the oxidation of its corresponding primary alcohol, (3-methyloxetan-3-yl)methanol. Several oxidizing agents can be employed for this transformation, with Dess-Martin periodinane and Pyridinium chlorochromate (PCC) being common choices due to their mild and selective nature.[\[2\]](#)

Synthesis via Dess-Martin Periodinane Oxidation

Materials:

- (3-methyloxetan-3-yl)methanol
- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Sodium thiosulfate (Na₂S₂O₃)
- Magnesium sulfate (MgSO₄), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere (e.g., nitrogen or argon)

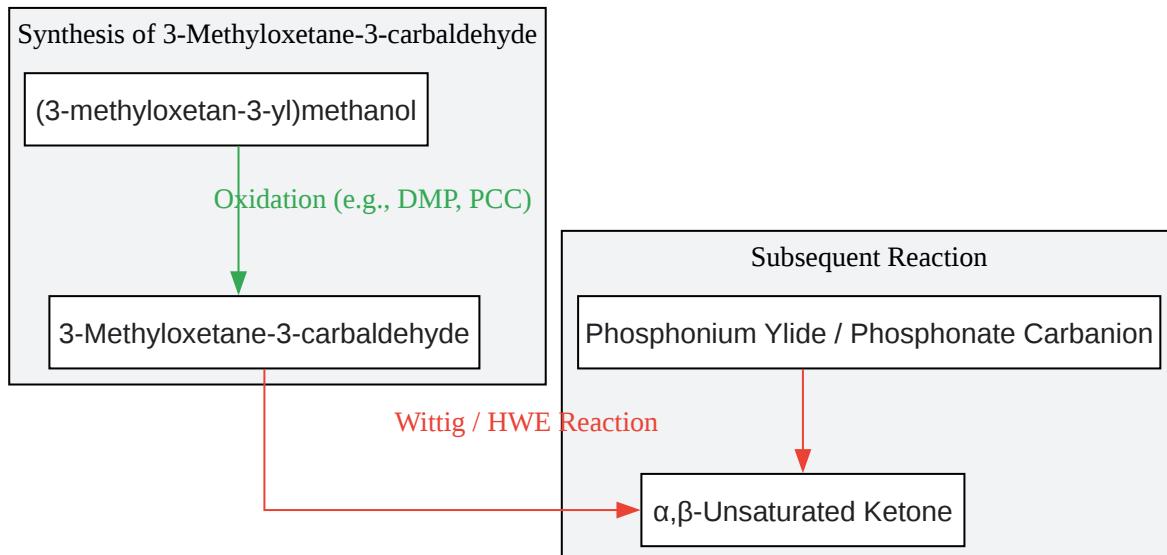
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add (3-methyloxetan-3-yl)methanol and anhydrous dichloromethane. Stir the solution at room temperature until the alcohol is fully dissolved.
- Addition of Oxidant: Slowly add Dess-Martin periodinane to the stirred solution in portions. The reaction is typically exothermic, and the addition should be controlled to maintain the reaction temperature at or below room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate. Stir vigorously until the solid dissolves and the two phases are distinct.
- Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
- Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography to yield pure **3-Methyloxetane-3-carbaldehyde**.

Synthetic Pathway and Applications

3-Methyloxetane-3-carbaldehyde serves as a versatile intermediate in organic synthesis. For instance, it can be used in the synthesis of α,β -unsaturated ketones through reactions like the Wittig or Horner-Wadsworth-Emmons reaction.^[3] The following diagram illustrates a general synthetic workflow from the precursor alcohol to the aldehyde and its subsequent conversion.



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Caption: Synthetic workflow from (3-methyloxetan-3-yl)methanol to an α,β -unsaturated ketone.

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